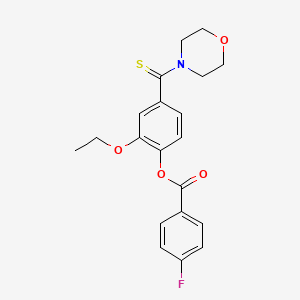![molecular formula C15H24N2O4S B5211555 N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity. This compound has gained attention due to its potential therapeutic applications in the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders.
作用机制
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has several advantages for use in lab experiments. It is a highly selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. Additionally, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide is relatively stable and has a long half-life, making it suitable for use in long-term experiments.
However, there are also limitations to the use of N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide in lab experiments. Because it is a synthetic compound, its effects may not fully replicate those of endogenous prostaglandins. Additionally, the use of COX-2 inhibitors like N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide may have unintended consequences, such as the inhibition of other enzymes that play a role in inflammation.
未来方向
There are several potential future directions for research on N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer effects and to identify potential therapeutic targets for the treatment of cancer. Finally, there is a need for the development of more selective COX-2 inhibitors that can be used to investigate the specific role of COX-2 in various biological processes.
合成方法
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methylbutylamine, followed by reduction with sodium dithionite to obtain the corresponding amine. The amine is then reacted with 3-(4-methoxyphenyl)propanoyl chloride to yield N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide.
科学研究应用
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential therapeutic applications. Inflammation is a common underlying factor in many diseases, and COX-2 inhibitors like N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide have been shown to be effective in reducing inflammation. N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has also been investigated for its potential use in cancer therapy, as COX-2 is often overexpressed in cancer cells. Furthermore, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
属性
IUPAC Name |
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-15(18)17-13-10-12(6-7-14(13)21-4)22(19,20)16-9-8-11(2)3/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTLIQXHBVBMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5211526.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)
![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)

![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)